![molecular formula C29H53N3O6 B564953 6-[(3R,4R)-3-(Acetyloxy)-N,4-dimethyl-6-oxo-L-norleucine] Cyclosporin A CAS No. 121584-52-9](/img/no-structure.png)

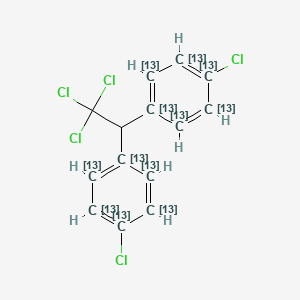

6-[(3R,4R)-3-(Acetyloxy)-N,4-dimethyl-6-oxo-L-norleucine] Cyclosporin A

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“6-[(3R,4R)-3-(Acetyloxy)-N,4-dimethyl-6-oxo-L-norleucine] Cyclosporin A” is an impurity of cyclosporin, which is a calcineurin phosphatase pathway inhibitor, used as an immunosuppressant drug to prevent rejection in organ transplantation .

Molecular Structure Analysis

The molecular formula of “6-[(3R,4R)-3-(Acetyloxy)-N,4-dimethyl-6-oxo-L-norleucine] Cyclosporin A” is C62H109N11O14 and its molecular weight is 1232.59 .Scientific Research Applications

Immunosuppression in Organ Transplantation

Cyclosporin A: is widely known for its immunosuppressive properties, which are crucial in preventing organ rejection post-transplantation. The specific derivative is used in the preparation of Cyclosporin derivatives for treating immune disorders . By inhibiting T-lymphocyte activation, it allows for the acceptance of the transplanted organ by the host’s immune system.

Ophthalmic Applications

A study has reported the use of Cyclosporin A in a hybrid nanomicelle-polymer insert for ocular delivery . This method improves the efficacy and tolerability of the drug for treating conditions like dry eye syndrome, where it prolongs the drug’s presence in the precorneal area, providing better therapeutic outcomes.

Mechanism of Action

As an impurity of cyclosporin, “6-[(3R,4R)-3-(Acetyloxy)-N,4-dimethyl-6-oxo-L-norleucine] Cyclosporin A” may share similar mechanisms of action. Cyclosporin is known to inhibit the calcineurin phosphatase pathway, which is used as an immunosuppressant drug to prevent rejection in organ transplantation .

Future Directions

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway of 6-[(3R,4R)-3-(Acetyloxy)-N,4-dimethyl-6-oxo-L-norleucine] Cyclosporin A involves the acetylation of Cyclosporin A at the C-3 hydroxyl group, followed by a series of reactions to introduce the L-norleucine moiety at the C-4 position and the dimethylamino group at the C-6 position.", "Starting Materials": ["Cyclosporin A", "Acetic Anhydride", "L-Norleucine", "Diethyl Azodicarboxylate", "Triethylamine", "Dimethylamine", "Hydrochloric Acid", "Sodium Hydroxide", "Sodium Chloride", "Water", "Ethyl Acetate", "Methanol"], "Reaction": ["Step 1: Acetylation of Cyclosporin A at the C-3 hydroxyl group using Acetic Anhydride and Triethylamine as a catalyst to form 3-Acetyloxy-Cyclosporin A.", "Step 2: Introduction of the L-norleucine moiety at the C-4 position through a series of reactions involving L-Norleucine, Diethyl Azodicarboxylate, and Triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with Hydrochloric Acid to yield the desired product.", "Step 3: Introduction of the dimethylamino group at the C-6 position through a reaction between 3-Acetyloxy-Cyclosporin A and Dimethylamine in the presence of Sodium Hydroxide. The reaction is carried out in Ethyl Acetate, and the product is isolated by extraction with Water and subsequent purification using Methanol."] } | |

CAS RN |

121584-52-9 |

Molecular Formula |

C29H53N3O6 |

Molecular Weight |

539.758 |

IUPAC Name |

[(3R,14S)-5-(dimethylamino)-3,15-dimethyl-14-[[(2S)-4-methyl-2-(methylamino)pentanoyl]amino]-1,6,13-trioxohexadecan-4-yl] acetate |

InChI |

InChI=1S/C29H53N3O6/c1-19(2)18-23(30-7)29(37)31-26(20(3)4)24(35)14-12-10-11-13-15-25(36)27(32(8)9)28(38-22(6)34)21(5)16-17-33/h17,19-21,23,26-28,30H,10-16,18H2,1-9H3,(H,31,37)/t21-,23+,26+,27?,28?/m1/s1 |

InChI Key |

DIZXHMGPGJSRNA-CBRXDTHZSA-N |

SMILES |

CC(C)CC(C(=O)NC(C(C)C)C(=O)CCCCCCC(=O)C(C(C(C)CC=O)OC(=O)C)N(C)C)NC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

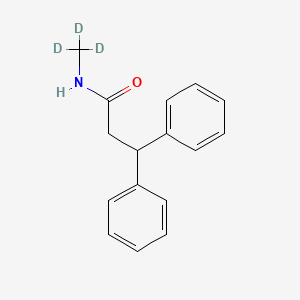

![1-[(3,3-Diphenylpropyl)methylamino]-2-methyl-2-propanol-d3](/img/structure/B564872.png)

![5-[(Z)-{4-[(4,6-Dimethyl-2-pyrimidinyl)sulfamoyl]phenyl}diazenyl]-2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid](/img/structure/B564876.png)

![4-[4-(Diphenylmethoxy)-1-piperidinyl]-1-[4-[(2-hydroxy-1,1-dimethyl)ethyl]phenyl]butyne](/img/structure/B564881.png)

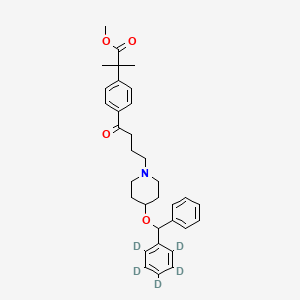

![4-[4-(Diphenylmethoxy-d5)-1-piperidinyl]-1-[4-[(2-hydroxy-1,1-dimethyl)ethyl]phenyl]butyne](/img/structure/B564882.png)

![Methyl 2-[4-(but-3-en-1-yn-1-yl)phenyl]-2-methylpropanoate](/img/structure/B564883.png)